molecular formula C20H20Cl2N2OS B4289808 4-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine

4-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine

Cat. No.: B4289808
M. Wt: 407.4 g/mol
InChI Key: VLCGEEKTPSUJOT-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine is a synthetic organic compound characterized by its unique thiazole ring structure

Preparation Methods

The synthesis of 4-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.

    Substitution Reactions:

    Final Assembly: The propyl group is introduced in the final step, often through an alkylation reaction.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of any nitro or carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.

    Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, breaking down the compound into its constituent parts.

Scientific Research Applications

4-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to similar compounds, 4-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine stands out due to its unique combination of functional groups and its thiazole ring structure. Similar compounds include:

    1-(3,4-dichlorophenyl)-3-[(2-ethoxyphenyl)methyl]urea: This compound shares the dichlorophenyl and ethoxyphenyl groups but differs in its core structure.

    1,4-bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: Another compound with dichlorophenyl groups, but with a piperazine core instead of a thiazole ring.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2OS/c1-3-7-18-19(13-10-11-14(21)15(22)12-13)24-20(26-18)23-16-8-5-6-9-17(16)25-4-2/h5-6,8-12H,3-4,7H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCGEEKTPSUJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)NC2=CC=CC=C2OCC)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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